molecular formula C13H10Cl2N2OS B5237246 4-(2,4-dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-(2,4-dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B5237246
M. Wt: 313.2 g/mol
InChI Key: OBBXPMNVXDMDSI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related pyridinecarbonitrile derivatives involves multi-step chemical reactions, combining different phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate, leading to novel compounds. These compounds are characterized by chemical and spectroscopic data to confirm their structures (Khalifa, Al-Omar, & Ali, 2017). Another approach includes reactions with primary amines and an excess of formaldehyde, resulting in distinct pyrido[1,2-a][1,3,5]triazine derivatives, indicating a versatile synthetic pathway for pyridinecarbonitriles (Khrustaleva et al., 2014).

Molecular Structure Analysis The molecular structure of related compounds has been elucidated using X-ray crystallography, demonstrating various configurations and conformations. For example, compounds with similar molecular frameworks show distorted envelope conformations in their heterocyclic rings, revealing intricate details of their molecular architecture (Jansone et al., 2007). These studies provide foundational insights into the structural analysis of the target compound.

Chemical Reactions and Properties Chemical reactions involving pyridinecarbonitriles showcase their reactivity and functional group transformations. For instance, chlorination and subsequent reactions with alkyl- and arylamines to yield alkylamino- and arylamino-derivatives highlight the compound's versatile chemical behavior (Azuma et al., 2003). These reactions are crucial for understanding the compound's chemical properties and potential applications.

Physical Properties Analysis The physical properties, including crystal structure and spectroscopic characteristics, are vital for comprehending the compound's behavior under different conditions. Crystallographic studies provide insights into the compound's solid-state structure, aiding in the understanding of its physical properties (Ganapathy et al., 2015).

Chemical Properties Analysis The chemical properties of pyridinecarbonitriles are influenced by their molecular structure and functional groups. Reactions with Lawesson's reagent, for example, demonstrate the compound's ability to undergo transformations, leading to new derivatives with distinct chemical properties (Belikov et al., 2015). Understanding these chemical properties is essential for exploring the compound's potential applications and reactivity.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2OS/c1-19-13-10(6-16)9(5-12(18)17-13)8-3-2-7(14)4-11(8)15/h2-4,9H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBXPMNVXDMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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